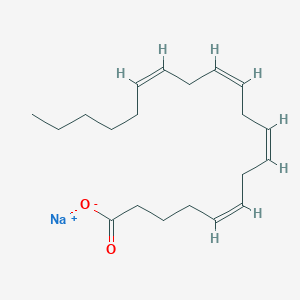
Sodium arachidonate
Übersicht
Beschreibung
Sodium arachidonate is a sodium salt form of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a critical role in the biochemical functioning of the body, particularly in the inflammation process and cellular signaling. Arachidonic acid and its esterified form, arachidonate, are ubiquitous components of mammalian cells, serving as precursors to bioactive lipid mediators like prostaglandins and leukotrienes (Martin, Brash, & Murphy, 2016).
Synthesis Analysis
Sodium arachidonate can induce various biological responses such as platelet shape change and aggregation, which are independent of the release reaction. This indicates its capability to trigger cellular responses without relying on the release of adenosine diphosphate (ADP) (Kinlough-Rathbone, Reimers, Mustard, & Packham, 1976). The synthesis of sodium arachidonate involves the treatment of arachidonic acid with sodium, facilitating its use in various experimental settings to study its effects on cellular processes.
Molecular Structure Analysis
The molecular structure of arachidonic acid, from which sodium arachidonate is derived, consists of a 20 carbon chain with four double bonds located at the 5th, 8th, 11th, and 14th carbons. This structure was elucidated before the advent of modern chromatographic and spectroscopic methods and confirmed through total synthesis and structural analysis techniques (Martin, Brash, & Murphy, 2016).
Chemical Reactions and Properties
Sodium arachidonate's reactions and properties are significant in understanding its biological roles. It is involved in the generation of bioactive compounds like prostaglandins through enzymatic pathways. For instance, it is converted into prostaglandin G2, a precursor for various other prostaglandins, highlighting its role in physiological and pathological processes such as inflammation and platelet aggregation (Kinlough-Rathbone et al., 1976).
Physical Properties Analysis
The physical properties of sodium arachidonate, including its solubility in water and organic solvents, are crucial for its application in biological experiments. Its sodium salt form increases its solubility in aqueous solutions, making it more readily usable in physiological studies compared to arachidonic acid itself.
Chemical Properties Analysis
Sodium arachidonate's chemical properties, such as its reactivity with various enzymes, including cyclooxygenase and lipoxygenase, underline its importance in the biosynthesis of important mediators like prostaglandins and leukotrienes. These interactions are central to its role in cellular signaling and the inflammatory response (Kinlough-Rathbone et al., 1976).
Wissenschaftliche Forschungsanwendungen
Sodium Arachidonate is also known as 5,8,11,14-Eicosatetraenoic acid . It’s a slippery molecule that owes its mobility to its four cis double bonds. These are the source of its flexibility, keeping the pure fatty acid liquid, even at subzero temperatures, and helping to give mammalian cell membranes their correct fluidity at physiological temperatures .
-
Bioactive Molecule Research
- Sodium Arachidonate has been studied for its role as a bioactive molecule . The double bonds in Sodium Arachidonate are key to its propensity to react with molecular oxygen. This can happen nonenzymatically, contributing to oxidative stress, or through the actions of three types of oxygenase: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 .
- The study of Sodium Arachidonate in this field involves examining its solubility properties, which are crucial to understanding the availability within the cell of endogenous and exogenous arachidonic acid .
-
Kidney Disease Research
- Sodium Arachidonate and its metabolites have been studied for their role in kidney diseases, particularly in Idiopathic Nephrotic Syndrome (INS) . INS is one of the most frequent glomerular diseases in childhood, characterized by T-lymphocyte dysfunction, alterations of pro- and anti-coagulant factor levels, and increased platelet count and aggregation, leading to thrombophilia .
- Sodium Arachidonate and its metabolites influence cell membrane fluidity and permeability, modulate platelet activity and coagulation, regulate lymphocyte activity and inflammation, preserve the permeability of the glomerular barrier, influence podocyte physiology, and play a role in renal fibrosis .
-
Obesity and Diabetes Research
-
Pain and Inflammation Research
- Arachidonic acid-derived prostaglandins not only contribute to the development of inflammation as intercellular pro-inflammatory mediators, but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation .
- Extensive studies have been carried out to elucidate how prostaglandins play their roles for such signaling at the cellular and molecular levels . This includes the biosynthesis of the prostaglandins, their specific action sites, the pathological alteration of the expression levels of related proteins, the neuronal outcomes of receptor stimulation, their correlation with behavioral nociception, and the pharmacological efficacy of their regulators .
-
Neurodegenerative Disorders Research
- New preclinical studies and scientific and technological developments have stimulated research and clinical trials of NSAIDs, which have been commonly used to control inflammation, pain, and fever .
- These studies are exploring new therapeutic targets for NSAIDs, including neurodegenerative disorders . This is a promising field of research that could lead to new treatments for these disorders.
Safety And Hazards
Sodium arachidonate is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Once opened, the product must be used quickly or transferred to an inert atmosphere (dry argon) as soon as possible . The stability of an aqueous solution of this product is very poor with oxidation of the double bonds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMGAAYEUNWXSI-XVSDJDOKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047683 | |
| Record name | Sodium Arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium arachidonate | |
CAS RN |
6610-25-9 | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, sodium salt, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium Arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARACHIDONIC ACID, SODIUM SALT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGR9XN5UVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



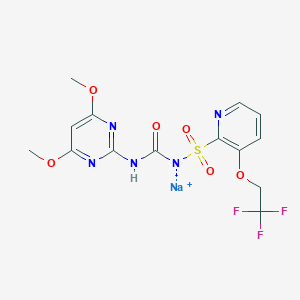
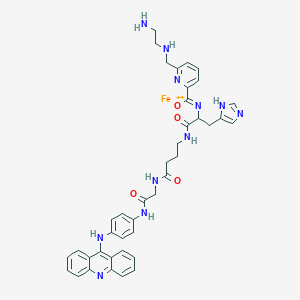
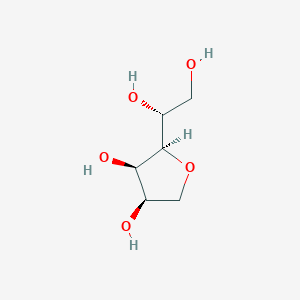
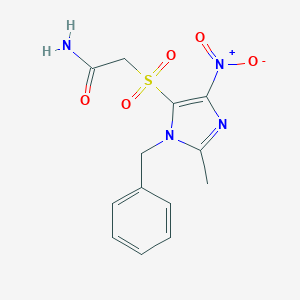
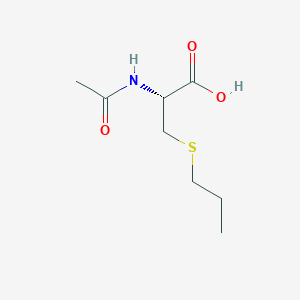

![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
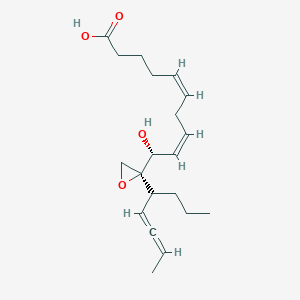
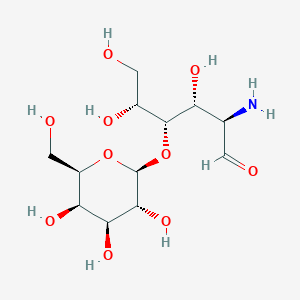
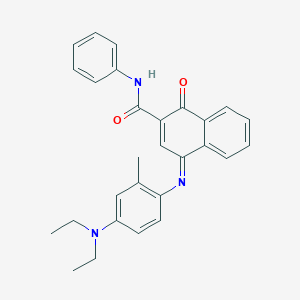
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

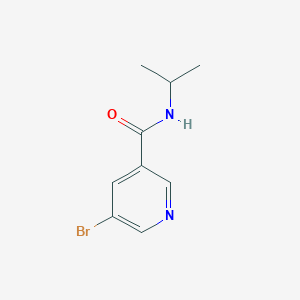
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)